molecular formula C11H15NO4 B1275911 2-Amino-4,5-diethoxybenzoic acid CAS No. 20197-72-2

2-Amino-4,5-diethoxybenzoic acid

Cat. No.: B1275911
CAS No.: 20197-72-2
M. Wt: 225.24 g/mol
InChI Key: KXEWHLXSXBEBMU-UHFFFAOYSA-N
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Description

2-Amino-4,5-diethoxybenzoic acid is an organic compound with the molecular formula C11H15NO4 It is a derivative of benzoic acid, featuring amino and ethoxy functional groups

Mechanism of Action

Mode of Action

It is known that the compound has the potential to interact with various biological targets due to its structural features .

Biochemical Pathways

More research is needed to understand the compound’s role in biochemical processes .

Pharmacokinetics

It is known that the compound is soluble in methanol and water , which may influence its absorption and distribution in the body.

Result of Action

It has been suggested that the compound may have antitumor properties and could inhibit the growth of tumor cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4,5-diethoxybenzoic acid. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the compound’s action may be influenced by the pH, temperature, and presence of other substances in its environment.

Biochemical Analysis

Biochemical Properties

2-Amino-4,5-diethoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the production of epidermal growth factor (EGF), which is crucial in cell proliferation and differentiation . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit tumor cell proliferation by affecting the EGF signaling pathway . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been shown to inhibit the production of EGF, which plays a role in the inhibition of tumor cell proliferation . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cellular functions, particularly in in vitro studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is crucial for determining the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution pattern can affect the compound’s efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The localization of the compound can influence its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-diethoxybenzoic acid typically involves the nitration of 4,5-diethoxybenzoic acid followed by reduction and subsequent amination. The nitration step introduces a nitro group, which is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The final step involves the hydrolysis of the ester group to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-diethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 2-Nitro-4,5-diethoxybenzoic acid.

    Reduction: this compound.

    Substitution: Various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

2-Amino-4,5-diethoxybenzoic acid is used in several scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its bioactive properties.

    Agrochemicals: Used in the synthesis of herbicides and pesticides.

    Material Science: As a building block for the synthesis of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5-dimethoxybenzoic acid: Similar structure but with methoxy groups instead of ethoxy groups.

    4,5-Diethoxyanthranilic acid: Another derivative with similar functional groups.

    6-Aminoveratric acid: Contains amino and methoxy groups.

Uniqueness

2-Amino-4,5-diethoxybenzoic acid is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity compared to its methoxy analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-amino-4,5-diethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2/h5-6H,3-4,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEWHLXSXBEBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406268
Record name 2-amino-4,5-diethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20197-72-2
Record name 2-amino-4,5-diethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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